molecular formula C18H18ClNS B2679832 IFN alpha-IFNAR-IN-1 hydrochloride

IFN alpha-IFNAR-IN-1 hydrochloride

Cat. No.: B2679832
M. Wt: 315.9 g/mol
InChI Key: QTESJCPDPNGOLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

IFN-α-IFNAR-IN-1 (hydrochloride) is a nonpeptidic, low-molecular-weight inhibitor that targets the interaction between interferon alpha (IFN-α) and its receptor, interferon alpha/beta receptor (IFNAR). This compound is primarily used in scientific research to study the modulation of immune responses, particularly those induced by viral infections .

Biochemical Analysis

Biochemical Properties

IFN alpha-IFNAR-IN-1 Hydrochloride plays a significant role in biochemical reactions. It interacts with the IFN-α and its receptor IFNAR, inhibiting their interaction . This interaction is crucial in the regulation of various biochemical processes, including immune responses and cellular signaling.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating the interaction between IFN-α and IFNAR . This can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with IFN-α and IFNAR . By inhibiting this interaction, it can cause changes in gene expression and potentially influence enzyme activation or inhibition.

Metabolic Pathways

This compound is involved in various metabolic pathways through its interaction with IFN-α and IFNAR . This can potentially affect metabolic flux or metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interaction with IFN-α and IFNAR . This can affect its localization or accumulation within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IFN-α-IFNAR-IN-1 (hydrochloride) involves several steps, including the formation of the core structure and subsequent modifications to introduce the hydrochloride group. The specific synthetic routes and reaction conditions are proprietary and detailed in scientific literature .

Industrial Production Methods

Industrial production of IFN-α-IFNAR-IN-1 (hydrochloride) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified and crystallized to obtain the hydrochloride salt form, which enhances its solubility and stability .

Chemical Reactions Analysis

Types of Reactions

IFN-α-IFNAR-IN-1 (hydrochloride) primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Common reagents used in the reactions involving IFN-α-IFNAR-IN-1 (hydrochloride) include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in various substituted analogs .

Scientific Research Applications

IFN-α-IFNAR-IN-1 (hydrochloride) has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

IFN-α-IFNAR-IN-1 (hydrochloride) is unique due to its nonpeptidic, low-molecular-weight structure, which allows for specific inhibition of the IFN-α and IFNAR interaction. This specificity makes it a valuable tool in research focused on immune modulation and interferon signaling pathways .

Properties

IUPAC Name

N-methyl-1-(2-naphthalen-1-ylsulfanylphenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NS.ClH/c1-19-13-15-8-3-5-11-17(15)20-18-12-6-9-14-7-2-4-10-16(14)18;/h2-12,19H,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTESJCPDPNGOLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC=C1SC2=CC=CC3=CC=CC=C32.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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